molecular formula C14H14N2O2 B1440123 N-[(3-Benzyloxypyridin-2-YL)methyl]formamide CAS No. 952024-31-6

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide

Cat. No. B1440123
CAS RN: 952024-31-6
M. Wt: 242.27 g/mol
InChI Key: LGCQBSYMPVEUIB-UHFFFAOYSA-N
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Description

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide (NBF) is a synthetic compound that has been used in a variety of scientific research applications. The compound has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments for a variety of purposes.

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide can be utilized in the synthesis of N-(pyridin-2-yl)amides . These compounds are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, which is advantageous for green chemistry applications.

Creation of 3-Bromoimidazo[1,2-a]pyridines

Another application is the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process involves a one-pot tandem cyclization/bromination, leading to versatile 3-bromoimidazopyridines that can be further transformed into other chemical structures.

Development of N-Heterocycles

The compound serves as a precursor for the development of various N-heterocycles . For instance, N-(pyridin-2-yl)imidates can be easily converted into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . These transformations are crucial for creating pharmacologically active molecules.

Pharmaceutical Applications

Due to the biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, N-[(3-Benzyloxypyridin-2-YL)methyl]formamide can be significant in pharmaceutical research . It can lead to the creation of new drugs with potential therapeutic value.

Organic Synthesis

In organic synthesis, this compound can be used to construct amide bonds, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . The ability to form these bonds through C–C bond cleavage is a valuable tool for chemists.

Green Chemistry

The synthesis methods involving N-[(3-Benzyloxypyridin-2-YL)methyl]formamide align with the principles of green chemistry . The metal-free conditions and the use of mild reagents contribute to more sustainable and environmentally friendly chemical processes.

Electrophilic and Nucleophilic Reactions

Imidates derived from N-[(3-Benzyloxypyridin-2-YL)methyl]formamide serve as powerful molecules in electrophilic and nucleophilic reactions . They have applications not only in structure functionalization but also in the synthesis of heterocyclic molecules.

properties

IUPAC Name

N-[(3-phenylmethoxypyridin-2-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-11-15-9-13-14(7-4-8-16-13)18-10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCQBSYMPVEUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670443
Record name N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide

CAS RN

952024-31-6
Record name N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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